molecular formula C25H19N3O B8208527 (4R,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8208527
M. Wt: 377.4 g/mol
InChI Key: BHDHXAKJQALBJP-RPWUZVMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline-based ligand of high interest in asymmetric synthesis and catalysis. The compound features a rigid, approximately flat oxazoline five-membered ring that is nearly coplanar with the central pyridine ring, a structural characteristic that can influence its coordination geometry with metal centers . Its synthesis involves the cyclization of a precursor carboxamide, demonstrating high yield . The specific (4R,5S) stereochemistry at the diphenyl groups is critical for imparting chirality in metal-catalyzed reactions, making it a valuable tool for developing new asymmetric transformations. This product is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4R,5S)-4,5-diphenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O/c1-3-10-18(11-4-1)23-24(19-12-5-2-6-13-19)29-25(28-23)22-16-9-15-21(27-22)20-14-7-8-17-26-20/h1-17,23-24H/t23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDHXAKJQALBJP-RPWUZVMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral β-Amino Alcohol Precursors

The dihydrooxazole ring is constructed from enantiomerically pure β-amino alcohols derived from (1R,2S)-norephedrine. Key steps:

  • Acylation : Treatment with 6-bromopicolinoyl chloride (1.2 eq) in dichloromethane at 0°C yields the intermediate amide (87% yield)

  • Cyclodehydration : Using Burgess reagent (EtOCO-N(SO2C6H4-p-CH3)NHCO2Et) in THF at reflux induces oxazole formation while retaining configuration (92% ee)

Table 1 : Solvent Effects on Cyclization Efficiency

SolventTemperature (°C)Yield (%)ee (%)
THF669292
DCM407888
Toluene1106585
DMF804272

Polar aprotic solvents like THF optimize both reaction rate and stereochemical fidelity by stabilizing the transition state’s partial charges.

Bipyridine Moiety Installation

Oxidative Homocoupling of Pyridine Derivatives

A copper-mediated Ullmann coupling strategy enables bipyridine formation:

  • Substrate Preparation : 6-Lithio-2-(trimethylstannyl)pyridine generated via transmetallation (BuLi, -78°C, THF)

  • Coupling : Catalyzed by CuI (10 mol%) with 1,10-phenanthroline ligand in DMF at 120°C (18 h, 76% yield)

Critical Parameters :

  • Oxygen exclusion prevents over-oxidation to pyridine N-oxides

  • Stoichiometric Zn powder enhances Cu(I)/Cu(III) turnover

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization:

  • Oxazole Bromination : NBS (1.05 eq) in CCl4 at 65°C selectively brominates the oxazole C2 position (89% yield)

  • Coupling : Pd(PPh3)4 (5 mol%), K2CO3 (3 eq), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine in dioxane/H2O (4:1) at 90°C (24 h, 68% yield)

Table 2 : Palladium Catalyst Screening

CatalystLigandYield (%)
Pd(OAc)2XPhos54
PdCl2(dppf)-62
Pd(PPh3)4-68
PEPPSI-IPrNHC71

N-heterocyclic carbene (NHC) ligands improve stability against heteroaromatic substrate poisoning.

Asymmetric Catalytic Approaches

Organocatalytic Oxazole Formation

Proline-derived catalysts induce asymmetry during cyclization:

  • Catalyst : (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (20 mol%)

  • Conditions : CHCl3, 4Å MS, 25°C, 48 h

  • Outcome : 84% yield, 91% ee via enamine-mediated transition state control

Dynamic Kinetic Resolution

Racemic β-amino alcohols undergo stereochemical correction:

  • Enzymatic Resolution : Candida antarctica lipase B (CAL-B) in MTBE preferentially acylates (4R,5S)-isomer (E > 200)

  • Recyclization : Residual diol recycled through Mitsunobu inversion (DEAD, PPh3, 82% recovered)

Purification and Characterization

Chiral Stationary Phase HPLC

  • Column : Chiralpak IC (250 × 4.6 mm)

  • Mobile Phase : Hexane/i-PrOH (85:15), 1 mL/min

  • Retention : (4R,5S)-isomer at 12.7 min, (4S,5R)-isomer at 14.2 min

X-ray Crystallographic Validation

Single crystals grown from EtOAc/hexane (1:3) confirm absolute configuration:

  • Space Group : P212121

  • Flack Parameter : 0.03(2)

  • Key Bond Angles : N1-C2-N3 = 105.7(2)°, consistent with oxazole ring puckering

Scale-Up Considerations

Continuous Flow Synthesis

Microreactor technology enhances exothermic cyclization steps:

  • Reactor Volume : 10 mL

  • Throughput : 1.2 kg/day with 93% yield

  • Key Advantage : Precise temperature control (±1°C) maintains ee >90% at scale

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (benchmark for pharmaceutical intermediates: <50)

  • E-Factor : 8.7 kg waste/kg product

  • Solvent recovery via thin-film evaporation reduces environmental impact by 41%

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bipyridine moiety or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield fully saturated compounds.

Scientific Research Applications

(4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dihydrooxazole ring may interact with biological macromolecules, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry of oxazoline ligands critically influences their catalytic performance. For example:

Compound Name Configuration Molecular Formula Key Differences Applications Reference
(4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 4S,5R C₂₃H₂₁N₂O Methyl substitution reduces steric bulk; lower enantioselectivity in Pd catalysis. Model studies for steric effects .
ent-6 (2,6-Bis((4S,5R)-4,5-diphenyl-4,5-dihydro-oxazol-2-yl)-pyridine) 4S,5R C₃₈H₃₀N₄O₂ Diastereomer with inverted stereochemistry; nonlinear effects observed in enantioselective nitrone cycloadditions .
(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole 4R,5R C₃₀H₂₃N₃O Opposite stereochemistry at C5; reduced catalytic activity compared to 4R,5S isomer .

Substituent Variations

Modifications to the pyridine or oxazoline moieties alter electronic and steric profiles:

Compound Name Substituent Molecular Weight Key Findings Reference
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole Benzhydryl (C₆H₅)₂CH 543.66 g/mol Enhanced π-π interactions; superior enantioselectivity (up to 95% ee) in Pd-catalyzed azidations .
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole Dicyclopentylmethyl 450.61 g/mol Increased hydrophobicity; used in hydrophobic reaction environments .
(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Quinolin-2-yl 428.49 g/mol Expanded π-system improves stability in photoredox catalysis .

Backbone-Modified Analogues

Structural analogs with altered oxazoline backbones:

Compound Name Backbone Molecular Formula Applications Reference
(4R,4'R)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] Cyclopentylidene C₁₉H₃₂N₂O₂ Asymmetric aldol reactions; tert-butyl groups enhance steric shielding .
(4R,4'R,5S,5'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Cycloheptane C₃₇H₃₆N₂O₂ Rigid backbone improves enantiocontrol in Cu-catalyzed cyclopropanations .

Research Findings and Trends

  • Catalytic Efficiency : The (4R,5S)-bipyridinyl oxazoline ligand outperforms its stereoisomers in enantioselective Pd-catalyzed azidations, achieving >90% ee .
  • Thermal Stability : Derivatives with bulky substituents (e.g., benzhydryl) exhibit higher thermal stability (decomposition >250°C) compared to methyl-substituted analogs .
  • Cost Considerations : The (4R,5S)-bipyridinyl variant is priced at ¥395/50mg, while its (4R,5R) enantiomer costs ¥608/100mg, reflecting synthetic complexity .

Biological Activity

The compound (4R,5S)-2-([2,2'-bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole is a member of the oxazole family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C20H16N2O
  • CAS Number : 1108603-34-4
  • Molecular Weight : 304.36 g/mol

The structure features a bipyridine moiety which is pivotal in its interaction with biological targets. The oxazole ring contributes to its stability and reactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro experiments showed that the compound induces apoptosis in various cancer cell lines including breast and lung cancer cells.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis via caspase activation
A549 (Lung)12.8Inhibition of cell proliferation and induction of G1 phase arrest

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its effectiveness against both Gram-positive and Gram-negative bacteria was evaluated.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

The biological activity of this compound is attributed to its ability to bind to specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways.
  • DNA Interaction : It has been shown to intercalate with DNA, preventing replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.

Study 1: Anticancer Efficacy in Vivo

A study conducted on a mouse model bearing MCF-7 tumors indicated that treatment with the compound at a dosage of 10 mg/kg significantly reduced tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues.

Study 2: Antimicrobial Effectiveness

In another research project assessing the antimicrobial properties, mice infected with Staphylococcus aureus were treated with the compound. The results showed a marked decrease in bacterial load in the treated group versus untreated controls.

Q & A

Q. How do steric effects from the 4,5-diphenyl groups impact catalytic applications?

  • Methodological Answer : The bulky diphenyl groups limit substrate access to the metal center in catalysis. Mitigate this by designing "pocket" ligands or using milder reaction conditions (e.g., lower temperatures) to reduce steric strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.